molecular formula C11H8BrN3O4S B2992199 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 1179602-99-3

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B2992199
CAS No.: 1179602-99-3
M. Wt: 358.17
InChI Key: ZKOOYCCFJVFXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and a nitro-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of 5-methoxybenzamide, followed by nitration to introduce the nitro group. The thiazole ring is then constructed through a cyclization reaction involving thiourea and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 2-bromo-5-methoxy-N-(5-amino-1,3-thiazol-2-yl)benzamide.

    Oxidation: Formation of 2-bromo-5-carboxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro-thiazole moiety. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, bromine atom, and nitro-thiazole moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4S/c1-19-6-2-3-8(12)7(4-6)10(16)14-11-13-5-9(20-11)15(17)18/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOOYCCFJVFXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.